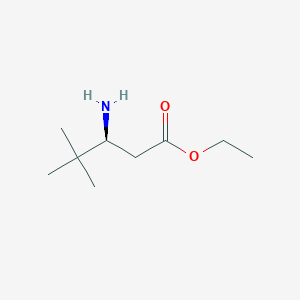

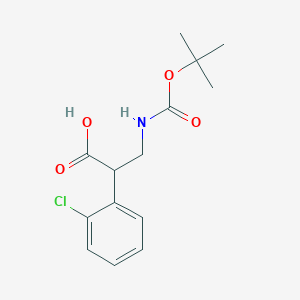

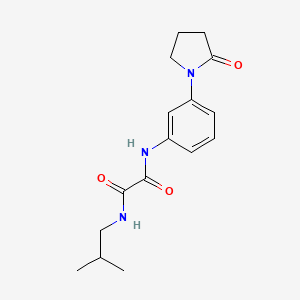

3-((tert-Butoxycarbonyl)amino)-2-(2-chlorophenyl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-((tert-Butoxycarbonyl)amino)-2-(2-chlorophenyl)propanoic acid, also known as Boc-2-Cl-phenylalanine, is an amino acid derivative that has gained significant attention in the field of medicinal chemistry. It is widely used in the synthesis of peptides and proteins due to its unique chemical properties.

科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of 3-((tert-Butoxycarbonyl)amino)-2-(2-chlorophenyl)propanoic acid, also known as 3-{[(tert-butoxy)carbonyl]amino}-2-(2-chlorophenyl)propanoic acid:

Pharmaceutical Intermediates

This compound is widely used as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for the introduction of the tert-butoxycarbonyl (Boc) protecting group, which is crucial in peptide synthesis. The Boc group protects the amine functionality during chemical reactions, ensuring that the desired modifications occur at other sites on the molecule .

Peptide Synthesis

In peptide synthesis, protecting groups like Boc are essential for controlling the reactivity of amino acids. This compound’s Boc-protected amine makes it a valuable building block in the stepwise construction of peptides. The Boc group can be easily removed under acidic conditions, allowing for the sequential addition of amino acids .

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. Its structure facilitates the formation of various derivatives through reactions such as esterification, amidation, and coupling reactions. This versatility makes it a valuable tool for chemists working on complex organic molecules .

Drug Development

In drug development, this compound can be used to create novel drug candidates. Its unique structure allows for the exploration of new chemical spaces, potentially leading to the discovery of compounds with improved pharmacological properties. Researchers can modify its structure to enhance its activity, selectivity, and pharmacokinetic profile .

Bioconjugation

Bioconjugation involves the attachment of biomolecules to other molecules, such as drugs or imaging agents, to improve their properties. This compound’s Boc-protected amine can be used to link peptides, proteins, or other biomolecules to various carriers, enhancing their stability, solubility, and targeting capabilities .

Material Science

In material science, this compound can be used to synthesize functional materials with specific properties. For example, it can be incorporated into polymers to introduce functional groups that enhance the material’s mechanical, thermal, or chemical properties. This application is particularly relevant in the development of advanced materials for various industrial applications .

Catalysis

The compound can also be used in catalysis, where it serves as a ligand or a precursor to catalysts. Its structure allows for the formation of metal complexes that can catalyze various chemical reactions, including hydrogenation, oxidation, and cross-coupling reactions. These catalytic processes are essential in the production of fine chemicals and pharmaceuticals .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or a reagent for the detection and quantification of other substances. Its well-defined structure and reactivity make it suitable for use in various analytical techniques, such as chromatography and mass spectrometry. This application is crucial for ensuring the accuracy and reliability of analytical measurements .

特性

IUPAC Name |

2-(2-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-8-10(12(17)18)9-6-4-5-7-11(9)15/h4-7,10H,8H2,1-3H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJRSGGMPTYNBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC=CC=C1Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((tert-Butoxycarbonyl)amino)-2-(2-chlorophenyl)propanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol](/img/structure/B2499494.png)

![N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2499502.png)

![5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B2499506.png)